(2E)-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
The compound (2E)-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-methoxyphenyl)prop-2-enamide is a complex organic molecule that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the triazolopyrimidine core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups to the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a pharmacophore
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a promising candidate for the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-methoxyphenyl)prop-2-enamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A versatile building block in organic synthesis, often used in the acetoacetic ester synthesis.
2,4-Difluorophenyl isocyanate: Used in the synthesis of various organic compounds, particularly in the modification of functional groups.
Uniqueness
What sets (2E)-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-methoxyphenyl)prop-2-enamide apart is its triazolopyrimidine core, which is less common compared to other aromatic systems. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H22ClN5O2 |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
(E)-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C27H22ClN5O2/c1-35-22-14-7-18(8-15-22)9-16-25(34)30-26-31-27-29-23(19-10-12-21(28)13-11-19)17-24(33(27)32-26)20-5-3-2-4-6-20/h2-17,24H,1H3,(H2,29,30,31,32,34)/b16-9+ |
InChI Key |
PKTAKTANASNQGT-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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